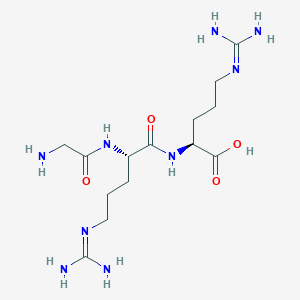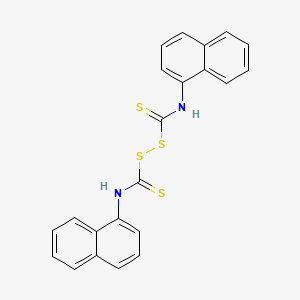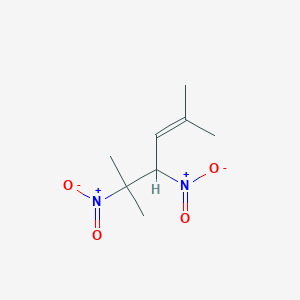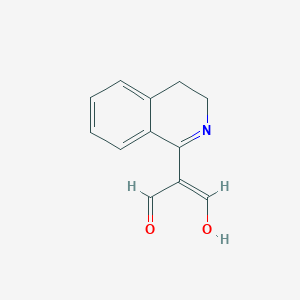
Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)- is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)- typically involves the use of the Bischler-Napieralski reaction, which is a well-known method for the preparation of isoquinoline derivatives. In this reaction, a phenylethanol derivative is reacted with a nitrile in the presence of a Lewis acid, such as trifluoromethanesulfonic anhydride (Tf2O), to form the desired isoquinoline compound .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored as a method to enhance reaction rates and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Mecanismo De Acción
The mechanism of action of Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it has been shown to disrupt the biological membrane systems of certain pathogens, leading to their inhibition .
Comparación Con Compuestos Similares
Similar Compounds
- (4S)-4,8-dihydroxy-3,4-dihydro-1(2H)-naphthalen-1-one
- (4S)-4,6,8-trihydroxy-3,4-dihydro-1(2H)-naphthalen-1-one
- Chrysogeside D
Uniqueness
Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)- is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for the synthesis of new derivatives with potential therapeutic applications .
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
(Z)-2-(3,4-dihydroisoquinolin-1-yl)-3-hydroxyprop-2-enal |
InChI |
InChI=1S/C12H11NO2/c14-7-10(8-15)12-11-4-2-1-3-9(11)5-6-13-12/h1-4,7-8,14H,5-6H2/b10-7+ |
Clave InChI |
UAJSARPDUFJUQS-JXMROGBWSA-N |
SMILES isomérico |
C1CN=C(C2=CC=CC=C21)/C(=C/O)/C=O |
SMILES canónico |
C1CN=C(C2=CC=CC=C21)C(=CO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


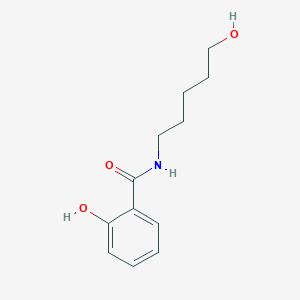
![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
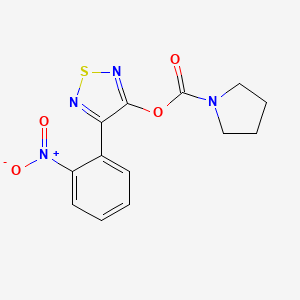
![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)


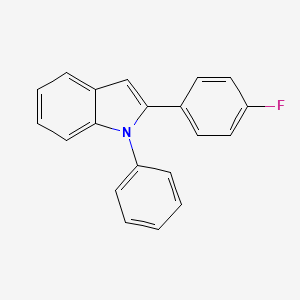
![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
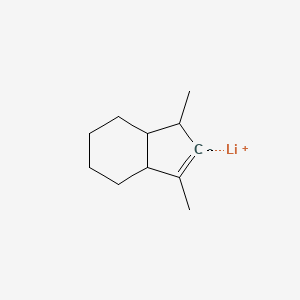
![1,5-Azulenedione, 3-[(4-methylphenyl)amino]-](/img/structure/B15163109.png)
![Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane](/img/structure/B15163111.png)
